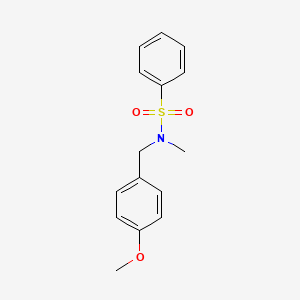

N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S/c1-16(12-13-8-10-14(19-2)11-9-13)20(17,18)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCUOPOJSLPOGIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00424242 | |

| Record name | N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915916-89-1 | |

| Record name | N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide CAS number 915916-89-1

An In-Depth Technical Guide to N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide (CAS Number: 915916-89-1)

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides a comprehensive technical overview of this compound, including its chemical properties, a detailed synthesis protocol, and an exploration of its potential applications based on the established biological significance of the sulfonamide scaffold.

Introduction and Overview

This compound is a tertiary sulfonamide that holds potential as a scaffold in medicinal chemistry. The sulfonamide functional group is a cornerstone in drug discovery, present in a wide array of therapeutic agents with antibacterial, anticancer, and anti-inflammatory properties. This guide offers a detailed exploration of this specific molecule, providing both established data and predictive insights to facilitate further research and development.

Chemical and Physical Properties

While specific experimental data for this compound is not extensively documented in publicly available literature, its key physicochemical properties can be reliably predicted based on its structure and data from analogous compounds.

| Property | Value | Source/Method |

| CAS Number | 915916-89-1 | - |

| Molecular Formula | C₁₅H₁₇NO₃S | - |

| Molecular Weight | 291.37 g/mol | Calculated |

| Appearance | Predicted to be a white to off-white solid | Analogy to similar sulfonamides |

| Melting Point | Not available. Predicted to be in the range of 100-150 °C | Based on related structures |

| Boiling Point | Not available. Predicted to be > 300 °C (decomposes) | Based on related structures |

| Solubility | Predicted to be soluble in organic solvents like dichloromethane, ethyl acetate, and acetone; sparingly soluble in alcohols; and insoluble in water. | General solubility of sulfonamides |

Synthesis and Mechanism

The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the synthesis of the key secondary amine intermediate, N-(4-methoxybenzyl)-N-methylamine, followed by a classic Hinsberg reaction with benzenesulfonyl chloride.

Step 1: Synthesis of N-(4-methoxybenzyl)-N-methylamine

This precursor is synthesized via reductive amination of p-anisaldehyde with methylamine.

Experimental Protocol: Synthesis of N-(4-methoxybenzyl)-N-methylamine

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-anisaldehyde (1 equivalent) in methanol.

-

Amine Addition: Add an aqueous solution of methylamine (1.5-2.0 equivalents) to the flask.

-

Stirring: Stir the mixture at room temperature for 1-2 hours to form the corresponding imine.

-

Reduction: Cool the reaction mixture in an ice bath and add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise, ensuring the temperature remains below 20 °C.

-

Reaction Completion: After the addition of NaBH₄ is complete, remove the ice bath and stir the reaction at room temperature for an additional 12-16 hours.

-

Work-up:

-

Quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Purification: Concentrate the dried organic solution under reduced pressure to yield the crude product. Purify by vacuum distillation or column chromatography on silica gel to obtain pure N-(4-methoxybenzyl)-N-methylamine.[1]

Step 2: Synthesis of this compound

The final product is synthesized by the reaction of the secondary amine with benzenesulfonyl chloride in the presence of a base.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: Dissolve N-(4-methoxybenzyl)-N-methylamine (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Add a non-nucleophilic base such as triethylamine or pyridine (1.2 equivalents).

-

Addition of Sulfonyl Chloride: Cool the mixture in an ice bath and add a solution of benzenesulfonyl chloride (1.1 equivalents) in dichloromethane dropwise via the dropping funnel.

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Quench the reaction with water.

-

Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification: Filter and concentrate the organic layer under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound.

Synthesis Workflow Diagram

Caption: Two-step synthesis of this compound.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzenesulfonyl and methoxybenzyl groups, a singlet for the methoxy protons, a singlet for the N-methyl protons, and a singlet for the benzylic methylene protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons in the two aromatic rings, the methoxy carbon, the N-methyl carbon, and the benzylic methylene carbon.

-

IR Spectroscopy: The infrared spectrum is predicted to exhibit strong absorption bands corresponding to the S=O stretching of the sulfonamide group (around 1350 and 1160 cm⁻¹), as well as C-H, C=C, and C-O stretching vibrations.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (291.37 m/z).

Potential Applications in Drug Development

The sulfonamide moiety is a well-established pharmacophore with a broad range of biological activities. N-benzylbenzenesulfonamide derivatives, in particular, have been investigated for various therapeutic applications.

-

Anticancer Activity: Many sulfonamide-containing compounds have demonstrated potent anticancer properties by inhibiting key enzymes involved in tumor growth and proliferation, such as carbonic anhydrases.

-

Antibacterial Agents: The "sulfa drugs" are a historic class of antibiotics, and novel sulfonamides continue to be explored for their antibacterial potential.

-

Anti-inflammatory Effects: Certain sulfonamides exhibit anti-inflammatory activity, for instance, by inhibiting cyclooxygenase (COX) enzymes.

-

γ-Secretase Inhibition: Structurally related N-benzylbenzenesulfonamide derivatives have been reported as inhibitors of γ-secretase, an enzyme implicated in Alzheimer's disease.[2]

The specific biological targets of this compound remain to be elucidated through dedicated screening and mechanistic studies. The diagram below illustrates the general role of sulfonamides in targeting disease pathways.

Caption: Potential biological targets and therapeutic applications of sulfonamides.

Safety and Handling

Specific safety data for this compound is not available. However, based on the reactants and the general properties of sulfonamides, the following precautions are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

Toxicity: The toxicological properties have not been fully investigated. Treat as a potentially hazardous substance.

Conclusion

This compound is a readily synthesizable compound that belongs to the versatile class of sulfonamides. While specific experimental data on its physical properties and biological activity are limited, its chemical structure suggests significant potential for applications in drug discovery and development. This guide provides a solid foundation for researchers to initiate further investigation into this promising molecule.

References

- Aslan, H. G., & Aydin, L. (2021). Synthesis, Characterization and TheoreticalStudies of N'-(4-methoxybenzylidene)benzenesulfonohydrazide. Journal of the Chemical Society of Pakistan, 43(02).

-

Chemdad. N-(4-Methoxybenzyl)-N-methylamine. [Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 78858, N-Methylbenzenesulfonamide". PubChem. [Link]

- Gowda, B. T., et al. (2019). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide.

- Sreenivasa, S., et al. (2014). N-(4-Methoxybenzoyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o193.

- Stenfors, B. A., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.

- Fukuyama, T., Jow, C.-K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374.

- Sreenivasa, S., et al. (2014). N-(4-Methoxybenzoyl)-2-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o193.

-

PubChem. N-methoxy-4-methylbenzenesulfonamide. [Link]

-

PubChem. N-((4-Methoxyphenyl)methyl)-4-nitrobenzenesulfonamide. [Link]

-

ResearchGate. Physicochemical properties of synthesized N-(substituted.... [Link]

-

ResearchGate. Synthesis of Biologically Active N-Benzyl-N-[(3,4-methylenedioxyphenyl)methyl]arylsulfonamides. [Link]

-

ResearchGate. Synthesis, Spectroscopic And Crystal Structure Studies of N-(Aryl)-4-Methoxybenzenesulfonamides. [Link]

-

Royal Society of Chemistry. Efficient and Eco-friendly Catalyst-free Synthesis of N- Sulfonylimines from Sulfonamides and Aldehydes: Crucial role of Al2O3 as a Reusable Dehydrating Agent. [Link]

-

PubMed. Synthesis of N-arylsulfonamides via Fe-promoted reaction of sulfonyl halides with nitroarenes in an aqueous medium. [Link]

-

ResearchGate. N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide. [Link]

-

Taylor & Francis Online. Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. [Link]

-

National Institutes of Health. N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies. [Link]

-

ResearchGate. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. [Link]

-

PubMed. Synthesis and biological evaluation of substituted benzenesulfonamides as novel potent membrane-bound phospholipase A2 inhibitors. [Link]

-

MDPI. Polymorphism of an Nα-Aroyl-N-Aryl-Phenylalanine Amide: An X-ray and Electron Diffraction Study. [Link]

-

MDPI. Synthesis of Novel Potent Biologically Active N-Benzylisatin-Aryl Hydrazones in Comparison with Lung Cancer Drug 'Gefitinib'. [Link]

-

Springer. Novel beta-lactam substituted benzenesulfonamides: in vitro enzyme inhibition, cytotoxic activity and in silico interactions. [Link]

-

National Institutes of Health. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. [Link]

-

National Institutes of Health. Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. [Link]

Sources

physical and chemical properties of N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide is a tertiary sulfonamide featuring a benzenesulfonyl group and two distinct substituents on the nitrogen atom: a methyl group and a 4-methoxybenzyl group. The sulfonamide functional group is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents due to its chemical stability and ability to participate in hydrogen bonding. The presence of the 4-methoxybenzyl (PMB) group, a common protecting group in organic synthesis, imparts specific chemical reactivity to the molecule, making it a valuable intermediate in the synthesis of more complex structures. This guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound, along with insights into its synthesis and potential applications.

Molecular Structure and Identification

The foundational step in understanding the properties of any chemical entity is to establish its precise molecular structure and unambiguous identifiers.

| Identifier | Value | Source |

| Chemical Name | This compound | IUPAC Nomenclature |

| CAS Number | 915916-89-1 | Chemical Abstracts Service |

| Molecular Formula | C₁₅H₁₇NO₃S | Elemental Analysis |

| Molecular Weight | 291.37 g/mol | Calculation |

Physical Properties

| Property | Predicted Value/State | Rationale |

| Appearance | White to off-white solid | Typical for sulfonamide derivatives of this molecular weight. |

| Melting Point | Not available. Expected to be a crystalline solid with a distinct melting point. For comparison, the isomeric N-(4-Methoxyphenyl)-4-methylbenzenesulfonamide has a melting point of 113-114 °C.[1] | The presence of aromatic rings and the polar sulfonamide group generally leads to a solid state at room temperature. |

| Boiling Point | Not applicable (likely to decompose at high temperatures) | Sulfonamides often have high boiling points and may decompose before boiling. |

| Solubility | Likely soluble in chlorinated solvents (e.g., dichloromethane, chloroform), ethers (e.g., diethyl ether, THF), and polar aprotic solvents (e.g., DMSO, DMF). Sparingly soluble in nonpolar solvents (e.g., hexanes) and water. | The presence of both nonpolar aromatic rings and a polar sulfonamide group suggests solubility in a range of organic solvents. The potential for hydrogen bonding with the sulfonyl oxygens can enhance solubility in polar solvents. |

Note: The absence of experimental data necessitates careful consideration when planning experiments involving this compound. It is recommended that small-scale solubility tests be conducted to determine appropriate solvent systems.

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by its constituent functional groups: the benzenesulfonyl moiety, the tertiary sulfonamide linkage, and the 4-methoxybenzyl group.

Stability

N,N-disubstituted sulfonamides are generally stable compounds, resistant to hydrolysis under neutral and basic conditions. The S-N bond is robust, and the molecule is not expected to degrade under typical storage conditions (cool, dry, and dark).

Reactivity of the N-(4-Methoxybenzyl) Group

A key feature of this molecule is the N-(4-methoxybenzyl) (PMB) group. In organic synthesis, the PMB group is a well-established protecting group for amines and alcohols.[2] Its reactivity is centered on its susceptibility to cleavage under specific conditions, which can be exploited in multi-step synthetic sequences.

The cleavage of the PMB group typically proceeds through the formation of a stabilized benzylic carbocation, facilitated by the electron-donating methoxy group at the para position. This makes the PMB group removable under conditions that would not affect a simple N-benzyl group.

Caption: Cleavage of the N-(4-Methoxybenzyl) group.

Common reagents for the deprotection of PMB-protected amines include:

-

Oxidative agents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).

-

Strong acids: Trifluoroacetic acid (TFA).[3]

This selective deprotection is a powerful tool in synthetic chemistry, allowing for the unmasking of the secondary sulfonamide, N-methylbenzenesulfonamide, at a desired stage.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available, the expected spectral characteristics can be predicted based on its structure.

¹H NMR Spectroscopy

-

Aromatic Protons (Benzenesulfonyl): Multiplets in the range of δ 7.5-8.0 ppm.

-

Aromatic Protons (4-Methoxybenzyl): Two doublets in the range of δ 6.8-7.3 ppm, characteristic of a 1,4-disubstituted benzene ring.

-

Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8 ppm.

-

Benzyl Protons (-CH₂-): A singlet around δ 4.3-4.5 ppm.

-

Methyl Protons (N-CH₃): A singlet around δ 2.7-2.9 ppm.

¹³C NMR Spectroscopy

-

Aromatic Carbons (Benzenesulfonyl): Signals in the range of δ 127-140 ppm.

-

Aromatic Carbons (4-Methoxybenzyl): Signals in the range of δ 114-160 ppm, with the carbon attached to the methoxy group appearing at the downfield end (around 159 ppm) and the carbon attached to the nitrogen appearing around 130 ppm.

-

Methoxy Carbon (-OCH₃): A signal around δ 55 ppm.

-

Benzyl Carbon (-CH₂-): A signal around δ 50-55 ppm.

-

Methyl Carbon (N-CH₃): A signal around δ 35-40 ppm.

Infrared (IR) Spectroscopy

-

S=O Stretching: Two strong absorption bands characteristic of the sulfonyl group, typically in the ranges of 1330-1370 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric).

-

C-N Stretching: A moderate absorption band in the range of 1100-1350 cm⁻¹.

-

Aromatic C-H Stretching: Bands above 3000 cm⁻¹.

-

Aliphatic C-H Stretching: Bands below 3000 cm⁻¹.

-

C-O Stretching (Ether): A strong band in the range of 1230-1270 cm⁻¹ (asymmetric) and a moderate band around 1020-1060 cm⁻¹ (symmetric).

-

Aromatic C=C Bending: Overtone and combination bands in the fingerprint region (1600-2000 cm⁻¹) and out-of-plane bending bands (690-900 cm⁻¹).

Mass Spectrometry

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 291. Key fragmentation patterns would likely involve the cleavage of the benzyl C-N bond, leading to a prominent peak for the 4-methoxybenzyl cation at m/z = 121, and a fragment corresponding to the N-methylbenzenesulfonamide radical cation at m/z = 170.

Synthesis

A plausible and efficient laboratory-scale synthesis of this compound involves a two-step process starting from benzenesulfonyl chloride.

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of N-Methylbenzenesulfonamide

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve benzenesulfonyl chloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Amine Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of methylamine (1.1 eq, typically as a solution in THF or water) and a base such as pyridine or triethylamine (1.2 eq) to the cooled solution. The base is crucial to neutralize the HCl generated during the reaction.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water. If using DCM, separate the organic layer, wash with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude N-methylbenzenesulfonamide can be purified by recrystallization or column chromatography.

Step 2: N-Alkylation to form this compound

-

Reaction Setup: To a solution of N-methylbenzenesulfonamide (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq).

-

Alkylation: Add 4-methoxybenzyl chloride (1.1 eq) to the suspension.

-

Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC.

-

Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate. After removing the solvent under reduced pressure, the crude product can be purified by column chromatography on silica gel to yield this compound.

Applications in Research and Drug Development

The structure of this compound makes it a valuable building block in medicinal chemistry and organic synthesis.

-

Scaffold for Library Synthesis: The ability to selectively remove the PMB group allows for the late-stage functionalization of the sulfonamide nitrogen. This makes the compound an excellent starting point for the parallel synthesis of libraries of N-methyl-N-substituted benzenesulfonamides for screening in drug discovery programs.

-

Pro-drug Development: The PMB group could potentially be incorporated into a pro-drug strategy, where its cleavage in vivo would release the active N-methylbenzenesulfonamide.

-

Mechanistic Studies: As a well-defined tertiary sulfonamide, it can be used in studies investigating the metabolism and biological activity of this class of compounds.

Safety Information

Based on available data for similar compounds, this compound should be handled with care in a laboratory setting.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

It is recommended to consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety and handling information.

Conclusion

This compound is a molecule with significant potential in synthetic and medicinal chemistry. While a comprehensive experimental characterization of its physical properties is yet to be published, its chemical reactivity, particularly the lability of the N-(4-methoxybenzyl) group, is well-understood from the extensive literature on protecting group chemistry. The synthetic routes are straightforward, and its structure provides a versatile platform for the development of new chemical entities. This guide serves as a foundational resource for researchers and scientists working with or considering the use of this compound in their work.

References

-

Sreenivasa, S., et al. (2014). N-(4-Methoxybenzoyl)-2-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1198. [Link]

-

Khan, I. U., et al. (2010). N-(4-Methoxyphenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3208. [Link]

-

Royal Society of Chemistry. (2016). Supporting information: The spectral data of N-arylsulfonamides 3a-3c'. [Link]

-

Cervantes-Reyes, M., et al. (2022). 4-Methyl-N-(1-benzyl)-N'-(1-benzylidene)benzenesulfonohydrazide. Molbank, 2022(2), M1384. [Link]

-

Suchetan, P. A., et al. (2010). N-(3-Methoxybenzoyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2593. [Link]

-

National Center for Biotechnology Information. (n.d.). N-Methylbenzenesulfonamide. PubChem Compound Database. [Link]

-

Sreenivasa, S., et al. (2014). N-(4-Methoxybenzoyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o149. [Link]

-

Bandgar, B. P., & Patil, A. V. (2006). Efficient Preparation and Processing of the 4-Methoxybenzyl (PMB) Group for Phenolic Protection Using Ultrasound. The Journal of Organic Chemistry, 71(12), 4659–4662. [Link]

-

Borah, A. J., & Phukan, P. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. ACS Omega, 4(2), 4200–4209. [Link]

-

Bull, J. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9311–9316. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [Link]

-

Organic Chemistry Portal. (n.d.). PMB Protection. [Link]

-

Kim, H., et al. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters, 16(14), 3794–3797. [Link]

-

ResearchGate. (n.d.). Solubility Determination and Data Correlation of 4-Methoxybenzoic Acid in 14 Pure Solvents at Temperatures from 283.15 to 328.15 K. [Link]

-

Hondal, R. J., et al. (2019). Facile removal of 4-methoxybenzyl protecting group from selenocysteine. Journal of Peptide Science, 25(10), e3209. [Link]

-

SpectraBase. (n.d.). N-(4-Methoxybenzyl)beta-methylphenethylamine. [Link]

-

ResearchGate. (n.d.). Synthesis of N-F sulfonamides 4-1a-g. [Link]

-

Chem-Station. (2014, March 10). p-Methoxybenzyl (PMB) Protective Group. [Link]

-

Lee, J., et al. (2018). Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. European Journal of Medicinal Chemistry, 143, 137–147. [Link]

-

Milicevic, A., et al. (2022). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Molecules, 27(9), 2975. [Link]

-

Ngassa, F. N., et al. (2019). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 4), 543–548. [Link]

-

Aslan, H. G., & Aydin, L. (2021). Synthesis, Characterization and TheoreticalStudies of N’-(4-methoxybenzylidene)benzenesulfonohydrazide. Journal of the Chemical Society of Pakistan, 43(2), 214-223. [Link]

-

ResearchGate. (n.d.). FT-IR and computational study of (E)-N-carbamimidoyl-4-((2-formylbenzylidene)amino)benzene sulfonamide. [Link]

-

ResearchGate. (n.d.). N‐alkylation of various amides with benzyl alcohol catalyzed by... [Link]

-

ResearchGate. (n.d.). The 4Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. [Link]

-

Bull, J. A., et al. (2020). Harnessing Sulfinyl Nitrenes: A Unified One-Pot Synthesis of Sulfoximines and Sulfonimidamides. Journal of the American Chemical Society, 142(35), 15127–15137. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032076). [Link]

-

Khan, A., et al. (2014). Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties. International Journal of Molecular Sciences, 15(1), 1325–1342. [Link]

-

Ghorbani-Vaghei, R., et al. (2018). Efficient and Eco-friendly Catalyst-free Synthesis of N- Sulfonylimines from Sulfonamides and Aldehydes: Crucial role of Al2O3 as a Reusable Dehydrating Agent. RSC Advances, 8(1), 253-259. [Link]

Sources

An In-depth Technical Guide to N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide: Properties, Synthesis, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide, a molecule of interest in medicinal chemistry and organic synthesis. We will delve into its fundamental physicochemical properties, outline a representative synthetic pathway with mechanistic insights, and detail rigorous analytical methodologies for its characterization and quality control. This document is intended to serve as a practical resource for professionals engaged in drug discovery and development.

Core Molecular Profile

This compound is a sulfonamide derivative featuring a benzenesulfonyl group and a substituted benzyl amine. Such scaffolds are of significant interest in medicinal chemistry due to their presence in a variety of biologically active compounds.[1]

Physicochemical Properties

A precise understanding of the molecule's properties is foundational for any experimental work. The key identifiers and computed properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₇NO₃S | [2][3] |

| Molecular Weight | 291.37 g/mol | [2][4] |

| CAS Number | 915916-89-1 | [2][3] |

| Canonical SMILES | O=S(C1=CC=CC=C1)(N(CC2=CC=C(OC)C=C2)C)=O | [2] |

| Storage | Sealed in dry, room temperature | [2] |

Synthesis of this compound

The synthesis of N-substituted sulfonamides is a well-established transformation in organic chemistry. A common and effective method involves the reaction of a sulfonyl chloride with a primary or secondary amine.[5][6] The following two-step procedure is a representative pathway for the synthesis of the title compound.

Synthesis Workflow

Caption: A representative two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of N-(4-Methoxybenzyl)benzenesulfonamide

-

To a solution of 4-methoxybenzylamine (1.0 eq) in dichloromethane (DCM) at 0 °C, add pyridine (1.2 eq).

-

Slowly add a solution of benzenesulfonyl chloride (1.05 eq) in DCM.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1M HCl, followed by saturated NaHCO₃ solution, and finally with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

-

Pyridine: Acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

-

0 °C Addition: The reaction is exothermic; slow addition at reduced temperature helps to control the reaction rate and minimize side reactions.

-

Aqueous Work-up: The acid wash removes unreacted amine and pyridine, while the bicarbonate wash removes any remaining sulfonyl chloride and acidic byproducts.

Step 2: Synthesis of this compound

-

To a solution of N-(4-methoxybenzyl)benzenesulfonamide (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 2.0 eq).

-

Add methyl iodide (1.5 eq) and heat the mixture to reflux.

-

Stir for 4-6 hours, monitoring by TLC.

-

After cooling to room temperature, filter the mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

The residue can be purified by column chromatography to yield the final product.

Causality Behind Experimental Choices:

-

K₂CO₃: A mild base that deprotonates the sulfonamide nitrogen, making it nucleophilic for the subsequent reaction with methyl iodide.

-

Acetone: A suitable polar aprotic solvent for this type of Sₙ2 reaction.

-

Reflux: Provides the necessary activation energy for the methylation reaction to proceed at a reasonable rate.

Analytical Characterization and Quality Control

Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Analytical Workflow

Caption: A standard workflow for the analytical characterization of the target compound.

Spectroscopic and Chromatographic Methods

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds.[7]

-

Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a small amount of the compound in the mobile phase.

-

-

Self-Validation: The purity is determined by the area percentage of the main peak. A pure compound should exhibit a single major peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the molecular structure.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the two rings, the methoxy group, the methylene bridge, and the N-methyl group. The chemical shifts and coupling patterns confirm the connectivity of the atoms.

-

¹³C NMR: The carbon NMR spectrum will show the expected number of signals corresponding to the unique carbon atoms in the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula.[8]

-

Technique: Electrospray ionization (ESI) is a suitable method.

-

Expected Ion: The protonated molecule [M+H]⁺ should be observed at an m/z corresponding to the molecular weight plus the mass of a proton. The high resolution allows for the determination of the elemental composition.

Relevance in Drug Discovery

The N-benzylbenzenesulfonamide moiety is found in various biologically active molecules. For instance, derivatives have been reported as inhibitors of γ-secretase, an enzyme implicated in Alzheimer's disease.[1] Sulfonamides, in general, are a well-established class of therapeutic agents with a broad range of activities, including antibacterial and anticancer properties.[9][10] this compound can serve as a valuable building block for the synthesis of more complex molecules in drug discovery programs.[3]

Safety Information

As a precautionary measure, this compound should be handled with appropriate personal protective equipment.

-

Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[2]

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection.[2]

References

-

PubChem. N-methoxy-4-methylbenzenesulfonamide. National Center for Biotechnology Information. [Link]

-

Sreenivasa, S., et al. N-(4-Methoxybenzoyl)-2-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online. 2014. [Link]

-

Synthesis, Characterization and TheoreticalStudies of N'-(4-methoxybenzylidene)benzenesulfonohydrazide. ORGANIC AND BIOCHEMISTRY. 2020. [Link]

-

Sreenivasa, S., et al. N-(4-Methoxybenzoyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online. 2014. [Link]

-

ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER. 2023. [Link]

-

Ngassa, F. N., et al. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. 2020. [Link]

-

Horwitz, W. Analytical Methods for Sulfonamides in Foods and Feeds. I. Review of Methodology. Journal of the Association of Official Analytical Chemists. 1981. [Link]

-

Efficient and Eco-friendly Catalyst-free Synthesis of N- Sulfonylimines from Sulfonamides and Aldehydes: Crucial role of Al2O3 as a Reusable Dehydrating Agent. RSC Advances. 2015. [Link]

-

Zarei, S. A., et al. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Artificial Cells, Nanomedicine, and Biotechnology. 2021. [Link]

-

PubChem. 4-Methoxybenzenesulfonamide. National Center for Biotechnology Information. [Link]

-

(PDF) Sulfonamide derivatives: Synthesis and applications. ResearchGate. 2024. [Link]

-

PubChem. N-((4-Methoxyphenyl)methyl)-4-nitrobenzenesulfonamide. National Center for Biotechnology Information. [Link]

-

Kelebekli, L. Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. Gümüşhane Üniversitesi Fen Bilimleri Enstitüsü Dergisi. 2020. [Link]

-

PubChem. N-Methylbenzenesulfonamide. National Center for Biotechnology Information. [Link]

-

Stolarczyk, M., et al. Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. Molecules. 2021. [Link]

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. 915916-89-1|this compound|BLD Pharm [bldpharm.com]

- 3. labsolu.ca [labsolu.ca]

- 4. 54879-64-0|N-(4-Methoxybenzyl)-4-methylbenzenesulfonamide|BLD Pharm [bldpharm.com]

- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. jcsp.org.pk [jcsp.org.pk]

- 10. Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide: A Comprehensive Technical Guide

This guide provides a detailed and scientifically grounded approach to the synthesis of N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide, a compound of interest in medicinal chemistry and drug development. The methodology presented herein is rooted in established chemical principles and supported by peer-reviewed literature, ensuring both reproducibility and a thorough understanding of the underlying reaction mechanisms. This document is intended for researchers, scientists, and professionals in the field of drug development who require a robust and well-validated synthetic protocol.

Introduction: The Significance of N-Substituted Sulfonamides

N-substituted sulfonamides are a cornerstone of modern medicinal chemistry, exhibiting a broad spectrum of biological activities. Their prevalence in pharmaceuticals stems from their ability to act as bioisosteres for other functional groups and their capacity to engage in crucial hydrogen bonding interactions with biological targets. The target molecule, this compound, incorporates key structural features, including a flexible benzyl group and a methyl-substituted sulfonamide nitrogen, which can be pivotal for modulating pharmacological activity. A reliable and scalable synthetic route is therefore essential for further investigation and potential development of this and related compounds.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step sequence. This strategy ensures high yields and purity by first constructing the sulfonamide backbone and then introducing the methyl group onto the nitrogen atom.

Step 1: Formation of the Sulfonamide Intermediate

The initial step involves the reaction of 4-methoxybenzylamine with benzenesulfonyl chloride. This is a classic nucleophilic acyl substitution reaction at the sulfonyl group, where the primary amine acts as the nucleophile. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Step 2: N-Methylation of the Sulfonamide Intermediate

The second step is the N-alkylation of the newly formed N-(4-Methoxybenzyl)benzenesulfonamide. The sulfonamide proton is acidic and can be removed by a strong base to generate a nucleophilic sulfonamide anion. This anion then reacts with a methylating agent, such as methyl iodide, in an SN2 reaction to yield the final product.

The overall synthetic workflow is depicted in the following diagram:

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Part 1: Synthesis of N-(4-Methoxybenzyl)benzenesulfonamide (Intermediate)

This protocol is adapted from a well-established procedure for the synthesis of related sulfonamides.[1]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Methoxybenzylamine | 137.18 | 6.86 g | 0.05 |

| Benzenesulfonyl chloride | 176.62 | 8.83 g | 0.05 |

| Triethylamine | 101.19 | 7.0 mL | 0.05 |

| Dichloromethane (DCM) | - | 100 mL | - |

| 1 M Hydrochloric acid | - | 100 mL | - |

| Saturated Sodium Bicarbonate | - | 50 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous Magnesium Sulfate | - | - | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxybenzylamine (6.86 g, 0.05 mol) and dichloromethane (100 mL).

-

Cool the solution to 0 °C in an ice bath and add triethylamine (7.0 mL, 0.05 mol).

-

Slowly add benzenesulfonyl chloride (8.83 g, 0.05 mol) dropwise to the stirred solution over 15 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amine is consumed.

-

Quench the reaction by adding 1 M hydrochloric acid (100 mL).

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford N-(4-Methoxybenzyl)benzenesulfonamide as a white solid.

Part 2: Synthesis of this compound (Final Product)

This protocol is based on general methods for the N-alkylation of sulfonamides.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| N-(4-Methoxybenzyl)benzenesulfonamide | 277.34 | 13.87 g | 0.05 |

| Sodium hydride (60% dispersion in mineral oil) | 24.00 | 2.20 g | 0.055 |

| Methyl iodide | 141.94 | 3.5 mL | 0.056 |

| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - |

| Saturated Ammonium Chloride | - | 100 mL | - |

| Diethyl ether | - | 100 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous Magnesium Sulfate | - | - | - |

Procedure:

-

To a flame-dried 500 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (2.20 g of a 60% dispersion in mineral oil, 0.055 mol) in anhydrous THF (100 mL).

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve N-(4-Methoxybenzyl)benzenesulfonamide (13.87 g, 0.05 mol) in anhydrous THF (50 mL) and add it dropwise to the sodium hydride suspension over 20 minutes.

-

Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve.

-

Slowly add methyl iodide (3.5 mL, 0.056 mol) dropwise to the reaction mixture.

-

Remove the ice bath and allow the reaction to stir at room temperature overnight.

-

Monitor the reaction by TLC until the starting sulfonamide is consumed.

-

Carefully quench the reaction by slowly adding saturated ammonium chloride solution (100 mL) at 0 °C.

-

Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.

Characterization of the Final Product

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

Melting Point: Determination of the melting point range.

-

1H NMR: Expected signals include those for the aromatic protons of the benzenesulfonyl and methoxybenzyl groups, the methylene protons of the benzyl group, the methoxy protons, and the N-methyl protons.

-

13C NMR: Expected signals for all unique carbon atoms in the molecule.

-

Mass Spectrometry: To confirm the molecular weight of the product.

Safety Precautions

It is imperative that this synthesis is conducted in a well-ventilated fume hood by personnel trained in handling hazardous chemicals. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

4-Methoxybenzylamine: Corrosive and can cause severe skin burns and eye damage.[2][3] Handle with care and avoid inhalation of vapors.[4][5]

-

Benzenesulfonyl chloride: Corrosive and lachrymatory.[6][7][8][9][10] Reacts with water and should be handled in a dry environment.

-

Sodium Hydride: Highly flammable and reacts violently with water to produce flammable hydrogen gas.[11][12] It is a corrosive solid. Must be handled under an inert atmosphere and away from any sources of moisture.

-

Methyl Iodide: Toxic, a suspected carcinogen, and a potent alkylating agent. Handle with extreme caution, ensuring no skin contact or inhalation.

Conclusion

This guide has outlined a robust and well-documented two-step synthesis for this compound. By following the detailed protocols and adhering to the necessary safety precautions, researchers can reliably produce this valuable compound for further study in drug discovery and development. The provided rationale for each synthetic step, grounded in established chemical principles, empowers the user to understand and potentially adapt this methodology for the synthesis of related N-substituted sulfonamides.

References

-

Fukuyama, T., Jow, C.-K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374. [Link]

-

New Jersey Department of Health. (2001, June). Hazardous Substance Fact Sheet: Sodium Hydride. [Link]

-

New Jersey Department of Health. (2000, August). Hazardous Substance Fact Sheet: Benzene Sulfonyl Chloride. [Link]

-

International Labour Organization. (2021). International Chemical Safety Cards: Methyl Iodide. [Link]

-

PubChem. Compound Summary for CID 75452, 4-Methoxybenzylamine. National Center for Biotechnology Information. [Link]

-

PubChem. Compound Summary for CID 7389, Benzenesulfonyl chloride. National Center for Biotechnology Information. [Link]

-

PubChem. Compound Summary for CID 5252, Sodium hydride. National Center for Biotechnology Information. [Link]

-

PubChem. Compound Summary for CID 6328, Methyl iodide. National Center for Biotechnology Information. [Link]

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. researchgate.net [researchgate.net]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. 524-96-9 CAS MSDS (N-[BIS(4-METHOXYPHENYL)METHYLENE]BENZYLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Methyl-N-(2-methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 54879-64-0|N-(4-Methoxybenzyl)-4-methylbenzenesulfonamide|BLD Pharm [bldpharm.com]

- 8. 4-Methoxybenzylamine(2393-23-9) 1H NMR spectrum [chemicalbook.com]

- 9. N-Aryl Benzenesulfonamide Inhibitors of [3H]-Thymidine Incorporation and β-Catenin Signaling in Human Hepatocyte-derived Huh-7 Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. hmdb.ca [hmdb.ca]

- 11. researchgate.net [researchgate.net]

- 12. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide IUPAC name

An In-Depth Technical Guide to N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide: Synthesis, Properties, and Applications

Abstract

This compound is a disubstituted sulfonamide featuring a core structure that is of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of this compound, beginning with its formal nomenclature and fundamental physicochemical properties. We delve into a detailed, field-proven synthetic methodology, explaining the causal chemistry behind the chosen two-step reaction pathway that ensures high purity and yield. The guide further explores the broader significance of the N-benzylbenzenesulfonamide scaffold, which is a key pharmacophore in the development of therapeutic agents, including γ-secretase inhibitors for Alzheimer's disease and nonsteroidal glucocorticoid receptor modulators.[1] Finally, essential safety, handling, and regulatory information is presented to provide a complete operational profile for researchers, scientists, and drug development professionals.

Nomenclature and Physicochemical Properties

IUPAC Name and Chemical Identifiers

The correct and systematic nomenclature as defined by the International Union of Pure and Applied Chemistry (IUPAC) is crucial for unambiguous scientific communication.

-

IUPAC Name: this compound

-

Synonym: N-[(4-methoxyphenyl)methyl]-N-methylbenzenesulfonamide[2]

Chemical Structure

The molecule consists of a central sulfonamide nitrogen atom substituted with a methyl group, a benzyl group bearing a methoxy substituent at the para-position, and a phenylsulfonyl group.

Caption: Chemical structure of this compound.

Physicochemical Data

The fundamental properties of the compound are summarized below. These values are critical for experimental design, including solvent selection, reaction monitoring, and dosage calculations.

| Property | Value | Source |

| Molecular Weight | 291.37 g/mol | [3] |

| CAS Number | 915916-89-1 | [2][3] |

| Molecular Formula | C₁₅H₁₇NO₃S | [2][3] |

| Purity | Typically ≥98% | [2] |

| Appearance | White to off-white solid | (General observation for this class) |

| Storage | Sealed in dry, room temperature | [3] |

Synthesis and Mechanistic Insights

The creation of unsymmetrically N,N-disubstituted sulfonamides such as the title compound requires a controlled, stepwise approach to prevent the formation of undesired side products and ensure straightforward purification.

Rationale for the Synthetic Strategy

A robust and widely adopted method for preparing N-substituted benzenesulfonamides is a two-step process.[1]

-

Formation of the Monosubstituted Intermediate: The first step involves the reaction of benzenesulfonyl chloride, a commercially available starting material, with a primary amine (methylamine). This nucleophilic substitution reaction forms the stable N-methylbenzenesulfonamide intermediate. This step is critical as it installs the first, less sterically hindered substituent onto the sulfonamide nitrogen.

-

N-Alkylation/Benzylation: The second step is a classic N-alkylation. The N-H proton of the intermediate is acidic enough to be removed by a suitable base (e.g., sodium hydride), generating a nucleophilic sulfonamide anion. This anion then reacts with an electrophile, 4-methoxybenzyl chloride, to form the final desired product.

This stepwise approach provides superior control over the final substitution pattern compared to a one-pot reaction, thereby maximizing the yield of the target molecule.

Synthetic Workflow Diagram

The logical flow of the synthesis, from starting materials to the final product, is illustrated below.

Caption: Two-step synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility.

Step 1: Synthesis of N-methylbenzenesulfonamide

-

Reaction Setup: In a 250 mL round-bottomed flask equipped with a magnetic stirrer and an ice-water bath, dissolve methylamine (40% in water, 1.2 equivalents) in 100 mL of dichloromethane (DCM).

-

Addition of Sulfonyl Chloride: While stirring vigorously at 0°C, add benzenesulfonyl chloride (1.0 equivalent) dropwise to the solution over 30 minutes. A white precipitate will form.

-

Reaction: Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-methylbenzenesulfonamide as a white solid, which can be used in the next step without further purification if purity is high.

Step 2: N-Benzylation to Yield this compound

-

Reaction Setup: In a flame-dried 250 mL round-bottomed flask under a nitrogen atmosphere, dissolve the N-methylbenzenesulfonamide intermediate (1.0 equivalent) in 80 mL of anhydrous N,N-Dimethylformamide (DMF).

-

Deprotonation: Cool the solution to 0°C in an ice-water bath. Add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) portion-wise over 15 minutes. Stir at 0°C for 30 minutes until hydrogen gas evolution ceases.

-

Alkylation: Add 4-methoxybenzyl chloride (1.05 equivalents) dropwise to the reaction mixture.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 16 hours).

-

Quenching and Extraction: Carefully quench the reaction by slowly adding 50 mL of saturated ammonium chloride solution. Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

-

Washing: Combine the organic extracts and wash with water (3 x 100 mL) and brine (1 x 100 mL) to remove residual DMF.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude oil or solid by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure this compound.

Relevance in Medicinal Chemistry and Drug Development

The N-benzylbenzenesulfonamide moiety is a privileged scaffold in drug discovery, appearing in a variety of biologically active molecules.[1] Its structural rigidity, synthetic accessibility, and ability to engage in key hydrogen bonding and hydrophobic interactions make it an attractive starting point for library synthesis.

Inhibition of γ-Secretase in Alzheimer's Disease

One of the most compelling applications for this structural class is in the development of γ-secretase inhibitors.[1] γ-Secretase is a key enzyme in the production of amyloid β-peptide (Aβ), the accumulation of which is a pathological hallmark of Alzheimer's disease.[1] Certain N-benzylbenzenesulfonamide derivatives have been reported to effectively inhibit this enzyme, thereby reducing Aβ production and representing a potential therapeutic strategy for preventing or treating this neurodegenerative disorder.[1]

Modulation of the Glucocorticoid Receptor

The N-benzylbenzenesulfonamide core is also present in novel nonsteroidal glucocorticoid receptor (GR) modulators.[1] The GR is a ligand-activated transcription factor that plays a central role in the inflammatory response.[1] Synthetic glucocorticoids are powerful anti-inflammatory drugs, and developing nonsteroidal modulators based on scaffolds like this one is a major goal to achieve similar efficacy with an improved side-effect profile.[1]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The compound is intended for research and manufacturing use only.[2]

| Hazard Class | GHS Pictogram | Hazard Statement | Precautionary Codes |

| Skin Irritation | GHS07 (Exclamation Mark) | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313 |

| Eye Irritation | GHS07 (Exclamation Mark) | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |

| Respiratory Irritation | GHS07 (Exclamation Mark) | H335: May cause respiratory irritation | P261, P271, P304+P340, P312 |

Data sourced from BLDpharm safety information.[3]

Recommended Handling Procedures:

-

Use in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a dry, cool place.

References

-

PubChem. N-Methylbenzenesulfonamide. National Center for Biotechnology Information. [Link]

-

Sreenivasa, S., et al. N-(4-Methoxybenzoyl)benzenesulfonamide. PubMed Central. [Link]

-

PubChem. N-methoxy-4-methylbenzenesulfonamide. National Center for Biotechnology Information. [Link]

-

Sreenivasa, S., et al. N-(4-Methoxybenzoyl)-2-methylbenzenesulfonamide. PubMed Central. [Link]

-

Ngassa, F. N., et al. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. [Link]

Sources

1H NMR spectrum of N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide

An In-Depth Technical Guide to the ¹H NMR Spectrum of N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. For researchers and professionals in drug development and materials science, the ability to unequivocally determine the structure and purity of a synthesized molecule is paramount. This guide offers a detailed examination of the ¹H NMR spectrum of this compound, a molecule possessing distinct structural motifs that provide an excellent case study for spectral interpretation.

As a Senior Application Scientist, this document is structured to provide not just a theoretical prediction of the spectrum, but also the underlying rationale for the expected chemical shifts and coupling patterns. Furthermore, it includes a field-proven, step-by-step protocol for data acquisition and processing, ensuring that the described methods are robust and reproducible. Our objective is to equip the reader with the expertise to confidently acquire, interpret, and validate the ¹H NMR spectrum of this and structurally related molecules.

Molecular Structure and Proton Environments

To accurately predict and interpret the ¹H NMR spectrum, we must first analyze the molecular structure of this compound and identify all chemically non-equivalent protons. Each unique proton environment will give rise to a distinct signal in the spectrum.

Caption: Molecular structure of this compound.

The molecule contains five distinct sets of protons:

-

Benzenesulfonyl Aromatic Protons (5H): Protons on the phenyl ring attached to the sulfonyl group. These are subject to complex splitting patterns due to their proximity and coupling with each other.

-

N-Methyl Protons (3H): The three protons of the methyl group attached to the nitrogen atom.

-

Benzylic Protons (2H): The two protons of the methylene (-CH₂-) bridge.

-

Methoxybenzyl Aromatic Protons (4H): Protons on the phenyl ring of the methoxybenzyl group. The para-substitution pattern simplifies their signals.

-

Methoxy Protons (3H): The three protons of the methoxy (-OCH₃) group.

Predicted ¹H NMR Spectrum Analysis

The chemical environment of each proton set, dictated by shielding and deshielding effects from adjacent functional groups, determines its chemical shift (δ) in the spectrum.

-

Benzenesulfonyl Aromatic Protons (δ ≈ 7.5-7.9 ppm): The strongly electron-withdrawing sulfonyl group (-SO₂-) significantly deshields the attached aromatic protons, shifting them downfield. The protons ortho to the sulfonyl group will be the most deshielded, appearing around 7.8-7.9 ppm, while the meta and para protons will appear slightly more upfield, around 7.5-7.7 ppm.[1] Due to complex spin-spin coupling, this region will likely present as a set of overlapping multiplets.

-

Methoxybenzyl Aromatic Protons (δ ≈ 6.8-7.2 ppm): This group presents a classic example of a para-disubstituted benzene ring with one electron-donating group (-OCH₃) and one electron-withdrawing group (the N-sulfonamide moiety). The electron-donating methoxy group shields the ring protons, shifting them upfield relative to benzene (7.36 ppm). This results in a characteristic AA'BB' system, which often appears as two distinct doublets.

-

The two protons ortho to the electron-donating -OCH₃ group (and meta to the CH₂ group) are more shielded and will appear upfield (δ ≈ 6.8-6.9 ppm).

-

The two protons meta to the -OCH₃ group (and ortho to the CH₂ group) are less shielded and will appear further downfield (δ ≈ 7.1-7.2 ppm).[2]

-

-

Benzylic Protons (-CH₂-) (δ ≈ 4.2-4.4 ppm): These protons are adjacent to both an aromatic ring and the nitrogen atom of the sulfonamide group. Both groups are electron-withdrawing and will deshield the benzylic protons, shifting them significantly downfield. Since there are no adjacent protons, this signal is expected to be a sharp singlet.

-

Methoxy Protons (-OCH₃) (δ ≈ 3.8 ppm): The protons of the methoxy group are attached to an oxygen atom, which is electronegative and causes a downfield shift. This signal is highly characteristic and appears as a sharp singlet around 3.8 ppm.[2]

-

N-Methyl Protons (-NCH₃) (δ ≈ 2.7-2.9 ppm): These protons are attached to a nitrogen atom, which is deshielded by the adjacent, strongly electron-withdrawing benzenesulfonyl group. This environment results in a singlet in the range of 2.7-2.9 ppm.

Summary of Predicted ¹H NMR Data

| Signal Assignment | Predicted δ (ppm) | Multiplicity | Integration |

| Benzenesulfonyl-H (ortho) | 7.8 – 7.9 | Multiplet | 2H |

| Benzenesulfonyl-H (meta, para) | 7.5 – 7.7 | Multiplet | 3H |

| Methoxybenzyl-H (ortho to CH₂) | 7.1 – 7.2 | Doublet | 2H |

| Methoxybenzyl-H (ortho to OCH₃) | 6.8 – 6.9 | Doublet | 2H |

| Benzylic (-CH₂-) | 4.2 – 4.4 | Singlet | 2H |

| Methoxy (-OCH₃) | ~ 3.8 | Singlet | 3H |

| N-Methyl (-NCH₃) | 2.7 – 2.9 | Singlet | 3H |

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The following protocol is designed to yield a high-resolution ¹H NMR spectrum suitable for structural confirmation and purity analysis. The causality behind key parameter choices is explained to empower the scientist to adapt the protocol as needed.

Sample Preparation

The quality of the NMR sample is the most critical factor for obtaining a high-quality spectrum.

-

Step 1: Weighing. Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.

-

Step 2: Solvent Selection. Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. Add approximately 0.6-0.7 mL of CDCl₃.

-

Step 3: Internal Standard. Add a small amount of an internal standard for accurate chemical shift referencing. Tetramethylsilane (TMS) is the universally accepted standard, with its signal defined as 0.00 ppm.[3] Often, commercially available deuterated solvents already contain TMS.

-

Step 4: Dissolution and Transfer. Gently vortex or swirl the vial to ensure complete dissolution. Once dissolved, transfer the solution to a 5 mm NMR tube using a clean Pasteur pipette.

NMR Spectrometer Setup and Data Acquisition

These parameters are based on a standard 400 or 500 MHz NMR spectrometer.[4][5]

-

Step 1: Instrument Tuning and Shimming. Insert the sample into the spectrometer. The instrument's software should be used to automatically tune the probe to the correct frequency and shim the magnetic field. Shimming is crucial for achieving high resolution and sharp, symmetrical peaks.

-

Step 2: Set Acquisition Parameters.

-

Pulse Width (p1): Use a 45° or 30° flip angle. A 90° pulse provides the maximum signal for a single scan but requires a longer relaxation delay. Using a smaller flip angle allows for a shorter delay between scans without saturating the signals, improving the signal-to-noise ratio over time.[5][6]

-

Acquisition Time (at): Set to 3-4 seconds. This duration ensures sufficient data points are collected to resolve sharp peaks and fine coupling patterns.[5]

-

Relaxation Delay (d1): Set to 1-2 seconds. This delay allows the protons to return to their equilibrium state before the next pulse, which is essential for accurate integration.[4]

-

Number of Scans (ns): For a sample of this concentration, 8 to 16 scans are typically sufficient to achieve an excellent signal-to-noise ratio.

-

Spectral Width (sw): A standard spectral width for ¹H NMR is -2 to 12 ppm. This range comfortably encompasses all expected signals for the target molecule and the TMS reference.

-

Caption: Standard workflow for NMR analysis.

Post-Acquisition Data Processing

The raw data collected by the spectrometer is a Free Induction Decay (FID), which must be mathematically processed to generate the familiar frequency-domain spectrum.[7][8]

-

Step 1: Fourier Transformation (FT). The FID is converted from a time-domain signal to a frequency-domain spectrum using the Fourier Transform algorithm. This is the fundamental step that generates the spectrum.

-

Step 2: Phase Correction. The peaks in the spectrum must be correctly phased. This is an interactive process where the user adjusts zero-order and first-order phase parameters until all peaks are purely in the absorption mode (positive and symmetrical).

-

Step 3: Baseline Correction. The baseline of the spectrum should be flat and centered at zero. Automated or manual baseline correction algorithms are applied to remove any broad distortions.

-

Step 4: Referencing. The spectrum is calibrated by setting the TMS signal to exactly 0.00 ppm. All other chemical shifts are then reported relative to this standard.[3]

-

Step 5: Integration. The area under each signal is calculated. The integration values are proportional to the number of protons giving rise to each signal. By setting the integral of a known signal (e.g., the 3H singlet of the methoxy group) to 3.0, the relative integrals of the other signals can be used to confirm their proton counts.

Conclusion

The ¹H NMR spectrum of this compound is rich with information, offering distinct and predictable signals for each of its unique proton environments. By understanding the influence of the sulfonamide, methoxy, and aromatic functionalities on chemical shifts and coupling patterns, a researcher can confidently assign the structure of the molecule. This guide provides the theoretical foundation for that interpretation, complemented by a robust, validated protocol for acquiring and processing high-quality NMR data. Adherence to these principles of careful sample preparation, logical parameter selection, and systematic data analysis ensures that ¹H NMR spectroscopy remains a trustworthy and powerful tool for chemical verification in any research or development setting.

References

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. RSC Publishing. Retrieved from [Link]

-

Keeler, J. (n.d.). NMR Data Processing. Encyclopedia of Magnetic Resonance. Retrieved from [Link]

-

Boston University. (n.d.). Basic NMR Concepts. Retrieved from [Link]

-

The Royal Society of Chemistry. (2016). Supporting information: N-(4-Methoxyphenyl)-4-methylbenzenesulfonamide 3c. RSC Publishing. Retrieved from [Link]

-

The Royal Society of Chemistry. (2019). Supporting Information: One-pot Synthesis of Amides via Oxidative Amidation of Aldehydes and Amines Catalyzed by Copper-MOF. RSC Publishing. Retrieved from [Link]

-

Banci, L., Bertini, I., & Luchinat, C. (1988). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. PubMed. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Basic Practical NMR Concepts. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S42. 1 H NMR spectrum (100 MHz, CDCl 3 ) of N-benzylbenzamide (7). Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

-

Daly, M., & Puranen, A. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In NMR Spectroscopy for Chemists and Biologists. Retrieved from [Link]

Sources

- 1. Benzenesulfonamide(98-10-2) 1H NMR spectrum [chemicalbook.com]

- 2. 4-Methoxybenzylamine(2393-23-9) 1H NMR spectrum [chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. sites.bu.edu [sites.bu.edu]

- 5. books.rsc.org [books.rsc.org]

- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 7. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]

- 8. JEOL USA blog | Optimizing NMR Processing: Techniques and Best Pr [jeolusa.com]

An In-depth Technical Guide to the ¹³C NMR Analysis of N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy data for the compound N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted spectral data, the rationale behind chemical shift assignments, a detailed experimental protocol for data acquisition, and the structural insights that can be gleaned from a thorough NMR analysis.

Introduction: The Structural Significance of this compound

This compound belongs to the sulfonamide class of compounds, a cornerstone in medicinal chemistry. The N-benzylbenzenesulfonamide moiety is a key feature in various biologically active molecules. Understanding the precise three-dimensional structure and electronic environment of each atom within this molecule is paramount for elucidating its mechanism of action, stability, and potential interactions with biological targets. ¹³C NMR spectroscopy is an indispensable tool for this purpose, offering a detailed fingerprint of the carbon skeleton.

Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for Assignment |

| C=O (Sulfonamide) | ~170 | Not applicable, as there is no carbonyl group. |

| Aromatic Carbons | ||

| C (ipso, SO₂) | ~139-141 | Quaternary carbon attached to the electron-withdrawing sulfonyl group, leading to a downfield shift. |

| C (ortho, SO₂) | ~128-130 | Aromatic carbons ortho to the sulfonyl group. |

| C (meta, SO₂) | ~126-128 | Aromatic carbons meta to the sulfonyl group. |

| C (para, SO₂) | ~132-134 | Aromatic carbon para to the sulfonyl group. |

| C (ipso, N) | ~127-129 | Quaternary carbon of the methoxybenzyl group attached to the nitrogen. |

| C (ortho, N) | ~129-131 | Aromatic carbons ortho to the methylene bridge. |

| C (meta, N) | ~114-116 | Aromatic carbons meta to the methylene bridge and ortho to the methoxy group, shielded by its electron-donating effect. |

| C (para, N) | ~159-161 | Aromatic carbon para to the methylene bridge and directly attached to the electron-donating methoxy group, resulting in a significant downfield shift.[1] |

| Aliphatic Carbons | ||

| N-CH₂ | ~50-55 | Methylene carbon attached to the nitrogen atom. |

| N-CH₃ | ~35-40 | Methyl carbon attached to the nitrogen atom. |

| O-CH₃ | ~55 | Methyl carbon of the methoxy group, a characteristic chemical shift.[1] |

Experimental Protocol for ¹³C NMR Data Acquisition

The following protocol outlines a robust methodology for obtaining a high-quality ¹³C NMR spectrum of this compound. This protocol is designed to be self-validating by incorporating standard best practices for sample preparation, instrument setup, and data processing.

Sample Preparation

-

Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable initial choice due to its excellent solvating power for a wide range of organic compounds and its single, well-characterized solvent peak. Other deuterated solvents can be used depending on sample solubility.

-

Concentration: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of CDCl₃ in a standard 5 mm NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0.00 ppm). Modern NMR spectrometers can also reference the residual solvent peak.[2]

NMR Instrument Setup and Calibration

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.[2]

-

Tuning and Matching: The NMR probe must be tuned to the ¹³C frequency and matched to the impedance of the instrument to ensure efficient transfer of radiofrequency power.

-

Locking: The spectrometer's lock system should be engaged on the deuterium signal of the solvent to compensate for any magnetic field drift during the experiment.

-

Shimming: The magnetic field homogeneity should be optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.

Data Acquisition Parameters

-

Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is appropriate for a routine ¹³C spectrum.

-

Acquisition Time (AQ): Set to 1-2 seconds to allow for adequate signal decay.